molecular formula C21H16N2O3 B12584314 6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 300660-86-0

6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12584314
CAS No.: 300660-86-0
M. Wt: 344.4 g/mol
InChI Key: IJQNERIUXVXEHZ-UHFFFAOYSA-N
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Description

6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring an imidazole ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form different oxygenated derivatives.

    Reduction: The compound can be reduced to remove the hydroperoxy group, leading to different imidazole derivatives.

    Substitution: Various substituents can be introduced at different positions on the imidazole ring or the cyclohexadienone structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of peroxides, while reduction can yield simpler imidazole derivatives.

Scientific Research Applications

6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The hydroperoxy group can participate in redox reactions, while the imidazole ring can interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

300660-86-0

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4-hydroperoxy-4,5-diphenylimidazol-2-yl)phenol

InChI

InChI=1S/C21H16N2O3/c24-18-14-8-7-13-17(18)20-22-19(15-9-3-1-4-10-15)21(23-20,26-25)16-11-5-2-6-12-16/h1-14,24-25H

InChI Key

IJQNERIUXVXEHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)OO)C4=CC=CC=C4O

Origin of Product

United States

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